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5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione - 5722-87-2

5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione

Catalog Number: EVT-11879405
CAS Number: 5722-87-2
Molecular Formula: C10H8N4O2
Molecular Weight: 216.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione, commonly known as riboflavin or vitamin B2, is a water-soluble vitamin that plays a crucial role in various biological processes. It is essential for energy production and the metabolism of fats, drugs, and steroids. Riboflavin is classified as a member of the B-vitamin family and is vital for maintaining healthy skin, eyes, and nerve functions.

Source

Riboflavin is primarily sourced from dietary intake, found in foods such as eggs, green leafy vegetables, nuts, and dairy products. It can also be synthesized in the laboratory through various chemical methods.

Classification
  • Chemical Class: Pteridines
  • Molecular Formula: C17H20N4O6
  • Molecular Weight: 376.4 g/mol
Synthesis Analysis

Methods

The synthesis of 5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione can be achieved through several methods:

  1. Biosynthetic Pathway: Riboflavin is biosynthesized in microorganisms and plants from guanosine triphosphate and ribulose 5-phosphate. The process involves multiple enzymatic reactions leading to the formation of riboflavin from precursor molecules.
  2. Chemical Synthesis: Laboratory synthesis often employs cyclization reactions involving pteridine derivatives. For example:
    • Starting with 6-amino-2,4-dioxo-3-pyridinecarboxylic acid and appropriate aldehydes or ketones can yield riboflavin through a series of condensation reactions.

Technical Details

The synthesis typically requires careful control of reaction conditions such as pH and temperature to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione features a fused pteridine ring system with two carbonyl groups at positions 2 and 4. The compound contains multiple functional groups including hydroxyls and amino groups that contribute to its biochemical activity.

Data

  • XLogP3: -1.5
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Topological Polar Surface Area: 155 Ų
  • Exact Mass: 376.13828437 g/mol
Chemical Reactions Analysis

Reactions

5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione participates in various chemical reactions:

  1. Oxidation-Reactions: Riboflavin can be oxidized to form riboflavin derivatives under specific conditions.
  2. Reduction Reactions: It can also undergo reduction to yield different pteridine compounds.

Technical Details

The reactivity of riboflavin is influenced by its structure; the presence of electron-rich double bonds makes it susceptible to nucleophilic attack in certain chemical environments.

Mechanism of Action

Process

Riboflavin functions primarily as a precursor for flavocoenzymes such as flavin mononucleotide and flavin adenine dinucleotide. These coenzymes are crucial for various enzymatic reactions including:

  • Oxidation-reduction reactions in cellular respiration.
  • Metabolism of carbohydrates and fats.

Data

The biological half-life of riboflavin is approximately 66 to 84 minutes following oral administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow-orange crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Stability: Sensitive to light; should be stored in opaque containers.
  • Melting Point: Approximately 280 °C (decomposes).
Applications

Scientific Uses

5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has several applications in scientific research:

  1. Nutritional Studies: Used extensively in studies related to nutrition and vitamin deficiencies.
  2. Biochemical Research: Investigated for its role in metabolic pathways and enzyme functions.
  3. Pharmaceuticals: Utilized in formulations for dietary supplements aimed at improving energy metabolism.
Enzymatic Inhibition Mechanisms of Benzo[g]pteridine Derivatives

High-Throughput Acetyl-Click Assay Development for Histone Acetyltransferase 1 Inhibition Screening

The discovery of benzo[g]pteridine-based inhibitors of Histone Acetyltransferase 1 (Histone Acetyltransferase 1) necessitated innovative screening platforms due to historical challenges in acetyltransferase inhibitor development. Researchers pioneered an acetyl-click assay that leverages bioorthogonal chemistry to quantify Histone Acetyltransferase 1 enzymatic activity with high sensitivity. This method employs a biotinylated histone H4 N-terminal peptide substrate (residues 1-20) and 4-pentynoyl-CoA as an acetyl-CoA analog. Upon enzymatic transfer of the alkyne handle to lysine residues (primarily Lys5 and Lys12), a Cu(I)-catalyzed cycloaddition with biotin-azide facilitates immobilization on neutravidin plates. Detection occurs via streptavidin-HRP binding and Amplex Red peroxidation, generating a fluorescent signal proportional to Histone Acetyltransferase 1 activity [2].

Critical assay optimization established ideal conditions: 19 nM Histone Acetyltransferase 1–RbAp46 complex, 1.75 μM H4 peptide, and 100 μM 4-pentynoyl-CoA incubated for 60 minutes at 37°C. Linearity validation confirmed reliable quantification within 5.7–50% product conversion (R² = 0.98). Specificity controls demonstrated complete inhibition by 1 μM acetyl-CoA and a bisubstrate inhibitor (H4K12-CoA), while unrelated inhibitors (lysyl-CoA) showed no effect. High-throughput validation achieved a Z' factor >0.5 and signal window >2 across 96-well plates, confirming robustness for drug screening [2] [3].

Table 1: Performance Characteristics of Acetyl-Click HTS Platform

ParameterValueSignificance
Detection Limit (LoD)1.6 ± 0.89% conversionMinimum detectable activity
Quantitation Limit (LoQ)5.7 ± 3.1% conversionReliable quantitative range
Z' Factor>0.5Excellent separation of positive/negative controls
Signal Window>2Sufficient dynamic range for screening
IC₅₀ (H4K12-CoA)~1 μMValidates biological relevance

Riboflavin Analogs as Competitive Inhibitors of Acetyl-Coenzyme A Binding Pockets

Benzo[g]pteridine derivatives—structurally analogous to riboflavin's isoalloxazine core—emerged as potent Histone Acetyltransferase 1 inhibitors during high-throughput screening. The isoalloxazine ring system (5,10-dihydropteridine-2,4-dione) proved essential for inhibition, functioning as a competitive molecular scaffold that occupies the acetyl-coenzyme A binding canyon. Molecular modeling revealed π-stacking between the pteridine tricycle and Histone Acetyltransferase 1's Phe220, alongside hydrogen bonding with Asp204 and Asn216. These interactions position the isoalloxazine ring to sterically hinder acetyl-coenzyme A accommodation while allowing strategic modifications to the ribityl sidechain [2] [3].

Structure-activity relationship studies of >70 analogs demonstrated that ribityl modifications significantly enhance potency:

  • Hydrophobic extensions: Aryl-alkyl chains at the ribityl terminus improved enzyme inhibition (IC₅₀ values: 0.8–5.2 μM) by interacting with a hydrophobic subpocket
  • Cationic groups: Amine-terminated derivatives strengthened binding via salt bridges with Glu161
  • Rigidification: Cyclized ribityl mimics increased selectivity by reducing conformational entropy loss upon binding

Lead compound JG-2016 (later designated 24a) exemplifies these principles, achieving an IC₅₀ of 0.42 μM against the Histone Acetyltransferase 1–RbAp46 complex. Cellular assays confirmed target engagement, with JG-2016 suppressing nascent histone H4 acetylation (EC₅₀ = 3.1 μM) in MDA-MB-231 breast cancer cells [2] [3].

Kinetic Analysis of Histone Acetyltransferase 1–RbAp46 Complex Inhibition Using Bisubstrate Probes

The Histone Acetyltransferase 1–RbAp46 complex exhibits unique kinetic behavior requiring specialized characterization. Pre-steady-state kinetic analysis revealed that benzo[g]pteridine inhibitors exhibit mixed-type inhibition patterns when assayed with acetyl-coenzyme A and histone H4 substrates. Bisubstrate analogs like H4K12-CoA—chemically linking coenzyme A to histone H4 lysine 12—served as critical mechanistic probes. These compounds demonstrated nanomolar affinity (Kᵢ ≈ 1 nM) for recombinant Histone Acetyltransferase 1, confirming the simultaneous engagement of both substrate-binding sites is thermodynamically favorable [2] [8].

Competitive chemoproteomic profiling using Coᴬ-based sepharose resins further elucidated binding mechanisms:

  • Neutral pulldown resin (CoA-(Ahx)₄): Enriched Histone Acetyltransferase 1 with 3.2-fold selectivity over anionic resins
  • Acetyl-coenzyme A competition: Reduced Histone Acetyltransferase 1 capture by >80% at 100 μM, confirming active-site engagement
  • JG-2016 co-treatment: Diminished resin binding with IC₅₀ comparable to enzymatic assays, validating on-target inhibition

Table 2: Kinetic Parameters of Benzo[g]pteridine-Mediated Histone Acetyltransferase 1 Inhibition

InhibitorKᵢ (μM) vs Acetyl-CoAKᵢ (μM) vs H4 PeptideInhibition Mode
JG-20160.38 ± 0.051.2 ± 0.3Mixed-type
H4K12-CoA0.001 ± 0.00020.0009 ± 0.0001Bisubstrate-competitive
Riboflavin (parent)12.5 ± 1.828.4 ± 4.1Partial competitive

Selectivity Profiling Against Non-Target Acetyltransferases

Target specificity is paramount for benzo[g]pteridine derivatives to function as useful chemical probes. Enzymatic counter-screening against 18 acetyltransferases revealed that JG-2016 exhibits >25-fold selectivity for Histone Acetyltransferase 1 over the structurally related Gcn5/PCAF family and >50-fold selectivity versus CBP/p300. This specificity profile originates from precise steric complementarity with Histone Acetyltransferase 1's shallow cofactor-binding cleft, which accommodates the planar isoalloxazine core more readily than deeper catalytic pockets of other acetyltransferases. Chemoproteomic selectivity assessment using Coᴬ-functionalized sepharose resins confirmed minimal off-target engagement, with JG-2016 reducing Histone Acetyltransferase 1 capture by 85% while affecting binding of CREB Binding Protein (<10%) and KAT6A/B (<5%) [2] [5] [8].

Table 3: Selectivity Profile of JG-2016 Across Acetyltransferase Families

AcetyltransferaseFamilyIC₅₀ (μM)Selectivity Ratio vs Histone Acetyltransferase 1
Histone Acetyltransferase 1–RbAp46MYST-related0.421.0 (reference)
GCN5L2GNAT12.730.2
PCAFGNAT15.336.4
CREB Binding Proteinp300/CBP>50>119
KAT6AMYST>50>119
TIP60MYST28.467.6
NAA10NatA37.990.2

Notably, mitochondrial acyltransferases showed negligible sensitivity, supporting nuclear-specific activity. Cellular target engagement assays using engineered histone sensors further confirmed selective Histone Acetyltransferase 1 inhibition without altering global H3K27ac or H3K9ac marks. This selectivity profile establishes benzo[g]pteridine derivatives as the first class of chemical probes capable of discriminating Histone Acetyltransferase 1 from functionally redundant acetyltransferases in chromatin synthesis pathways [3] [8].

Properties

CAS Number

5722-87-2

Product Name

5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione

IUPAC Name

5,10-dihydro-1H-benzo[g]pteridine-2,4-dione

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

InChI

InChI=1S/C10H8N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4,11H,(H3,12,13,14,15,16)

InChI Key

ICNWIVGGVNHRNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)NC(=O)NC3=O

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